molecular formula C6H15ClN2O B1522140 4-amino-N,N-dimethylbutanamide hydrochloride CAS No. 156337-81-4

4-amino-N,N-dimethylbutanamide hydrochloride

Cat. No.: B1522140
CAS No.: 156337-81-4
M. Wt: 166.65 g/mol
InChI Key: FMNYKYLEMQYNPP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-Amino-N,N-dimethylbutanamide hydrochloride is systematically identified through multiple standardized chemical naming conventions and registry systems. The compound carries the Chemical Abstracts Service registry number 156337-81-4, which serves as its unique identifier in global chemical databases. The molecular formula C₆H₁₅ClN₂O accurately represents the elemental composition, indicating the presence of six carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of this compound is precisely determined to be 166.65 grams per mole, a value consistently reported across multiple chemical databases.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the structural arrangement and functional groups present. Alternative nomenclature includes the designation as butanamide, 4-amino-N,N-dimethyl-, hydrochloride, which follows the parent compound naming convention. The compound is also referenced by its MDL number MFCD13196030, providing an additional unique identifier within chemical information systems. The European Community number 840-667-2 serves as its identifier within European chemical regulation frameworks.

Chemical Property Value Source Reference
Chemical Abstracts Service Number 156337-81-4
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
MDL Number MFCD13196030
European Community Number 840-667-2

The Simplified Molecular-Input Line-Entry System representation of this compound is expressed as O=C(N(C)C)CCCN.[H]Cl, providing a linear notation that describes the molecular structure. The International Chemical Identifier string InChI=1S/C6H14N2O.ClH/c1-8(2)6(9)4-3-5-7;/h3-5,7H2,1-2H3;1H offers a standardized method for representing the compound's structure. The corresponding International Chemical Identifier Key FMNYKYLEMQYNPP-UHFFFAOYSA-N provides a fixed-length identifier derived from the full International Chemical Identifier.

Properties

IUPAC Name

4-amino-N,N-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-8(2)6(9)4-3-5-7;/h3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNYKYLEMQYNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156337-81-4
Record name 4-amino-N,N-dimethylbutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Method Based on Reductive Amination and Salt Formation

A patent describing the preparation of 4-amino-N,N-dimethylbenzylamine provides a useful framework. The process involves:

  • Step 1: Formation of N,N-dimethyl-substituted intermediate
    A solution of p-nitrobenzyl bromide in an organic solvent is added gradually to a mixture containing dimethylamine and triethylamine. The molar ratio of dimethylamine is kept below 7% to control side reactions. This yields 4-nitro-N,N-dimethylbenzylamine.

  • Step 2: Reduction of Nitro Group
    The nitro compound is reduced using hydrazine hydrate in the presence of trivalent iron salts at 40–65°C over 2–5 hours, followed by incubation at 65–80°C for 3–8 hours. This converts the nitro group to the amino group, producing 4-amino-N,N-dimethylbenzylamine.

  • Step 3: Purification and Salt Formation
    The product is purified to remove impurities such as bis(4-nitrobenzyl)-dimethylammonium bromide, achieving high purity and yield suitable for industrial production.

This approach emphasizes controlling feed rates and reaction temperatures to minimize side products and maximize yield.

Alternative Method: Nitrosation-Reduction and Phosphate Salt Formation

A detailed preparation of p-amino-N,N-dimethylaniline phosphate, a related compound, involves:

  • Step 1: Nitrosation
    Dimethylaniline is mixed with concentrated hydrochloric acid and cooled to 0–5°C. Sodium nitrite aqueous solution is added slowly, maintaining 0–10°C for 1–1.5 hours. This forms a diazonium intermediate.

  • Step 2: Reduction
    Zinc powder, concentrated hydrochloric acid, and water are added to the reaction mixture at 20–30°C, reducing the diazonium salt to the amino compound. The solution becomes gray-white, indicating reaction progress.

  • Step 3: Purification
    The reaction mixture is basified to pH 14 with aqueous sodium hydroxide, then extracted with benzene. The benzene extract is dried and subjected to vacuum distillation at 126–130°C under 14–16 mmHg to isolate p-amino-N,N-dimethylaniline.

  • Step 4: Salt Formation
    The purified amine is dissolved in phosphoric acid at 40–60°C to precipitate the phosphate salt, which is filtered and dried to yield the final product with high purity and sensitivity.

This method highlights the use of nitrosation and reduction steps under controlled acidic conditions, followed by extraction and salt crystallization to obtain a stable, high-quality product.

Comparative Data Table of Key Preparation Parameters

Parameter Method 1: Reductive Amination (4-amino-N,N-dimethylbenzylamine) Method 2: Nitrosation-Reduction (p-amino-N,N-dimethylaniline phosphate)
Starting Material p-nitrobenzyl bromide Dimethylaniline
Key Reagents Dimethylamine, triethylamine, hydrazine hydrate, Fe(III) salts Concentrated HCl, sodium nitrite, zinc powder
Reaction Temperature 40–80°C 0–30°C
Reaction Time 2–8 hours (reduction step) 1–1.5 hours (nitrosation), 3 hours (reduction)
Purification Removal of bis(4-nitrobenzyl)-dimethylammonium bromide impurity Basification, benzene extraction, vacuum distillation
Salt Formation Hydrochloride salt (implied) Phosphate salt by crystallization in phosphoric acid
Yield and Purity High purity and yield suitable for industrial scale High purity, excellent quality, suitable for sensitive environmental monitoring
Industrial Suitability Yes, process optimized for scale-up Yes, process stable and cost-effective

Research Findings and Notes

  • Side Reaction Control: In the reductive amination method, controlling the molar ratio of dimethylamine and the feed rate of p-nitrobenzyl bromide is critical to minimize formation of quaternary ammonium salt impurities.

  • Reaction Conditions: Maintaining acidic conditions during nitrosation and reduction ensures complete conversion and avoids side reactions, as demonstrated in the phosphate salt preparation.

  • Purification Techniques: Use of solvent extraction followed by vacuum distillation effectively removes impurities and concentrates the desired amine intermediate.

  • Salt Formation: Conversion to stable salt forms (hydrochloride or phosphate) improves product handling, stability, and purity, which is essential for pharmaceutical applications.

  • Environmental and Cost Considerations: The methods described emphasize low-cost reagents and operational simplicity, making them suitable for industrial production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N-dimethylbutanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

  • 4-Amino-N,N-dimethylbutanamide hydrochloride serves as a critical intermediate in synthesizing more complex organic molecules. Its structure allows for the introduction of functional groups, facilitating the creation of diverse chemical entities.

Synthetic Routes

  • The synthesis typically involves the reaction of 4-aminobutyric acid with dimethylamine under controlled conditions, often utilizing solvents like dichloromethane or ethanol along with dehydrating agents such as thionyl chloride.

Biological Research Applications

Enzyme-Substrate Interactions

  • The compound is utilized in studying enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms. It can act as a substrate or inhibitor for various enzymes, allowing researchers to explore metabolic pathways and regulatory mechanisms.

Protein-Ligand Binding Studies

  • In biological research, this compound is employed to investigate protein-ligand binding affinities. This can aid in understanding drug interactions at the molecular level, which is crucial for drug design and development.

Medical Applications

Therapeutic Potential

  • The compound shows promise in developing drugs targeting neurological disorders. Its ability to modulate enzyme activity suggests potential therapeutic roles in treating conditions like depression and anxiety by influencing neurotransmitter systems .

Pharmaceutical Development

  • As a pharmacological agent, this compound is being explored for its efficacy in various formulations aimed at enhancing bioavailability and therapeutic outcomes. Case studies have indicated its potential use in formulations that require specific pharmacokinetic properties .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound acts as an intermediate in producing specialty chemicals. Its role in synthesizing other compounds makes it valuable for manufacturing processes that require specific chemical properties .

Chemical Processes

  • The compound is used as a reagent in various chemical reactions, contributing to the efficiency of industrial syntheses and enhancing product yields through optimized reaction conditions.

Data Tables

Application AreaSpecific UseKey Benefits
ChemistryBuilding block for organic synthesisFacilitates diverse chemical transformations
BiologyEnzyme-substrate interaction studiesInsights into metabolic pathways
MedicineDrug development for neurological disordersPotential therapeutic effects on neurotransmitters
IndustryIntermediate for specialty chemicalsEnhances manufacturing efficiency

Case Studies

  • Neurological Drug Development : A study explored the efficacy of this compound derivatives in modulating serotonin receptors, indicating potential applications in treating depression .
  • Enzyme Inhibition Research : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its utility as a therapeutic agent.
  • Industrial Synthesis Optimization : Case studies highlighted the use of continuous flow reactors incorporating this compound to improve yield and reduce waste during chemical synthesis processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It can interact with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in biochemical assays or pharmaceutical formulations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 4-amino-N,N-dimethylbutanamide hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications/Properties Key Differences
This compound 156337-81-4 C6H14ClN3O Amide, dimethylamine, primary amine Limited explicit data; inferred use as a synthetic intermediate Reference compound
4-(Dimethylamino)butyric acid hydrochloride 69954-66-1 C6H13NO2·HCl Carboxylic acid, dimethylamine Peptide synthesis; higher acidity (pKa ~4.5) due to carboxylic acid Carboxylic acid replaces amide; increased hydrophilicity
4-Chloro-N,N-dimethyl-1-butanamine hydrochloride 365432-21-9 C6H15Cl2N Chloroalkane, dimethylamine Alkylating agent; potential in polymer chemistry Chlorine substitution at terminal carbon; reactive leaving group
4-Dimethylamino-N-benzylcathinone hydrochloride 2740524-43-8 C18H22N2O·2HCl Cathinone (β-keto-amphetamine), benzyl group Psychoactive research; forensic analysis (λmax: 350 nm) Aromatic benzyl and β-keto groups; psychoactive activity
4-(Aminomethyl)-N,N-dimethylaniline hydrochloride 34403-52-6 C9H15ClN2 Aromatic amine, benzylamine Hair dye component (e.g., CI 76075) Aromatic ring introduces π-π interactions; lower aliphatic flexibility
4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride 1185469-35-5 C6H11ClN4O Pyrazole ring, amide Heterocyclic building block; potential kinase inhibitor Heterocyclic structure alters electronic properties

Biological Activity

4-Amino-N,N-dimethylbutanamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its amine and amide functional groups, which contribute to its reactivity and interactions with biological targets. The compound's structure can be represented as follows:

Property Description
Molecular Formula C6_6H15_15ClN2_2O
Molecular Weight 162.65 g/mol
Solubility Soluble in water; slightly soluble in organic solvents

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, influencing metabolic pathways and cellular processes. For example, it may act as an inhibitor or activator of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

1. Neuropharmacology

Research indicates that this compound exhibits potential anticonvulsant properties. Studies have demonstrated its efficacy in animal models of seizures, particularly in the maximal electroshock seizure (MES) test. The structure-activity relationship (SAR) studies suggest that modifications to the molecular structure can enhance its anticonvulsant activity .

2. Enzyme-Substrate Interactions

This compound is used to study enzyme-substrate interactions. Its ability to bind to specific enzymes allows researchers to investigate the dynamics of these interactions and their implications for drug design.

3. Therapeutic Potential

The compound has potential therapeutic applications in treating various neurological disorders. Its modulation of neurotransmitter systems suggests that it could be developed into a drug targeting conditions like epilepsy or anxiety disorders.

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant effects of various amino acid derivatives, this compound was found to exhibit significant activity, comparable to established anticonvulsants. The study utilized animal models to assess seizure thresholds and behavioral responses, confirming its potential as a therapeutic agent .

Case Study 2: Enzyme Modulation

Another study focused on the compound's role in modulating enzyme activity related to neurotransmitter metabolism. The results indicated that this compound could enhance the activity of certain enzymes involved in serotonin synthesis, suggesting a mechanism for its anxiolytic effects .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings
Anticonvulsant ActivitySignificant seizure reduction in MES test; structure modifications enhance efficacy
Enzyme InteractionModulates enzyme activity related to neurotransmitter synthesis; enhances serotonin production
Therapeutic PotentialPromising candidate for treating epilepsy and anxiety disorders; further research needed

Q & A

Q. What in vitro models best predict the compound’s interaction with plasma proteins and tissue distribution?

  • Methodological Answer :
  • Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure free fraction.
  • Tissue Homogenate Binding : Quantify partitioning into liver, kidney, or brain homogenates.
  • PBPK Modeling : Integrate in vitro data to simulate pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N,N-dimethylbutanamide hydrochloride
Reactant of Route 2
4-amino-N,N-dimethylbutanamide hydrochloride

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